N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a thienyl group and a carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Thienyl Substitution:
Carboxamide Formation: The carboxamide group is introduced by reacting the substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones if the thienyl group is targeted.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring and thienyl group could facilitate binding to specific sites on proteins, influencing their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide: Similar in structure but with an acetamide group instead of a pyrazole ring.
N-(3,4-dimethoxybenzyl)-2-(4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy)acetamide: Contains a pyrimidinyl group, offering different biological activities.
Uniqueness
N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring with a thienyl group and a carboxamide moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3S/c1-21-14(10-13(20-21)17-5-4-8-25-17)18(22)19-11-12-6-7-15(23-2)16(9-12)24-3/h4-10H,11H2,1-3H3,(H,19,22) |
InChI Key |
SPSHFGDPYBVTDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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